4-Methyl-7-nitro-2H-1,4-benzoxazine
Overview
Description
4-Methyl-7-nitro-2H-1,4-benzoxazine is a heterocyclic compound that features an oxazine ring fused with a benzene ring.
Mechanism of Action
Target of Action
Benzoxazine derivatives are known to exhibit various pharmacological properties, including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and proteins involved in these biological processes.
Mode of Action
For example, some benzoxazines can inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Biochemical Pathways
Given the reported pharmacological properties of benzoxazine derivatives, it can be inferred that the compound may affect pathways related to inflammation, pain perception, fungal growth, neuronal protection, and bacterial growth .
Pharmacokinetics
The compound’s water solubility, which is slightly soluble in water , may influence its bioavailability and distribution within the body.
Result of Action
Based on the reported pharmacological properties of benzoxazine derivatives, the compound may exert anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-7-nitro-2H-1,4-benzoxazine typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in a solvent like methylisobutylketone under reflux conditions . This method is efficient and yields the desired benzoxazine derivative in good quantities.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-7-nitro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: This reaction can replace hydrogen atoms with other substituents, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-Methyl-7-amino-2H-1,4-benzoxazine .
Scientific Research Applications
4-Methyl-7-nitro-2H-1,4-benzoxazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a potential lead compound for drug development.
Comparison with Similar Compounds
Benzoxazine: A parent compound with similar structural features but lacking the methyl and nitro substituents.
Benzoxazinone: A related compound with a carbonyl group in place of the oxazine ring.
4-Methyl-7-amino-2H-1,4-benzoxazine: A reduced form of 4-Methyl-7-nitro-2H-1,4-benzoxazine.
Uniqueness: this compound is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the nitro group enhances its reactivity and potential as a pharmacologically active compound .
Properties
IUPAC Name |
4-methyl-7-nitro-2,3-dihydro-1,4-benzoxazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-10-4-5-14-9-6-7(11(12)13)2-3-8(9)10/h2-3,6H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNBFZXUTRJEEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C1C=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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